molecular formula C7H6ClN3O2S B13109169 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13109169
M. Wt: 231.66 g/mol
InChI Key: PWNCOCRKZBARAV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound. It is widely used in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under the action of a catalyst and alkali to generate ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes a ring-closing reaction with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. The final step involves chlorination using a chlorinating reagent to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing by-products and waste. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinase enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting these enzymes, the compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylsulfonyl group but shares the core structure.

    2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a bromine atom instead of chlorine.

    2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a fluorine atom.

Uniqueness

The presence of both the chlorine atom and the methylsulfonyl group in 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

IUPAC Name

4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6ClN3O2S/c1-14(12,13)7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

PWNCOCRKZBARAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=CN2)C(=N1)Cl

Origin of Product

United States

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